molecular formula C7H13NO B13004067 8-Oxabicyclo[3.2.1]octan-6-amine

8-Oxabicyclo[3.2.1]octan-6-amine

Cat. No.: B13004067
M. Wt: 127.18 g/mol
InChI Key: BLVCIOGTIHMNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxabicyclo[321]octan-6-amine is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octan-6-amine can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets through its amine group and bicyclic structure. These interactions can affect various biological pathways, making the compound a potential candidate for therapeutic applications. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]octan-6-amine is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts different chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C7H13NO/c8-6-4-5-2-1-3-7(6)9-5/h5-7H,1-4,8H2

InChI Key

BLVCIOGTIHMNNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C1)O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.